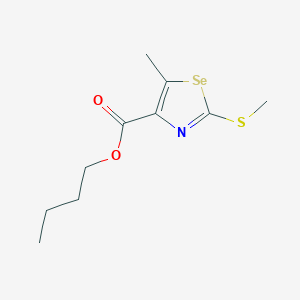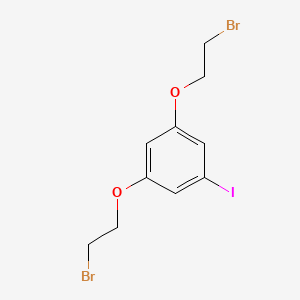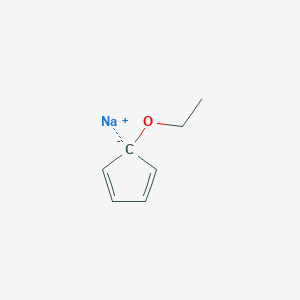
sodium;5-ethoxycyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-ethoxycyclopenta-1,3-diene: is an organosodium compound characterized by the presence of a sodium ion and a 5-ethoxycyclopenta-1,3-diene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-ethoxycyclopenta-1,3-diene typically involves the reaction of 5-ethoxycyclopenta-1,3-diene with a sodium source. One common method is the reaction of 5-ethoxycyclopenta-1,3-diene with sodium hydride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;5-ethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted derivatives with different nucleophiles.
Applications De Recherche Scientifique
Chemistry: Sodium;5-ethoxycyclopenta-1,3-diene is used as a precursor in the synthesis of various organic compounds. It serves as a building block in the construction of more complex molecules through reactions such as Diels-Alder cycloaddition .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and therapeutic potentials .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of sodium;5-ethoxycyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the sodium ion is replaced by other nucleophiles. Additionally, its diene moiety can participate in cycloaddition reactions, forming new cyclic structures. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Cyclopentadiene: A related compound with a similar diene structure but without the ethoxy group.
1,3-Butadiene: Another diene compound with different substituents and reactivity.
Ethylcyclopentadiene: A compound with an ethyl group instead of an ethoxy group.
Uniqueness: Sodium;5-ethoxycyclopenta-1,3-diene is unique due to the presence of both the sodium ion and the ethoxy group. This combination imparts distinct reactivity and properties compared to other similar compounds. The ethoxy group enhances the compound’s solubility and reactivity, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
875798-87-1 |
|---|---|
Formule moléculaire |
C7H9NaO |
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
sodium;5-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9O.Na/c1-2-8-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
Clé InChI |
ISMHBHQTZASNAR-UHFFFAOYSA-N |
SMILES canonique |
CCO[C-]1C=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
propanedinitrile](/img/structure/B12608783.png)
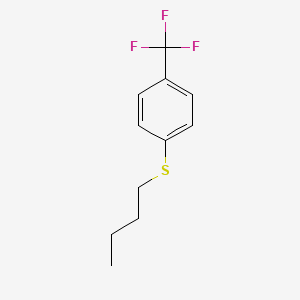

![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
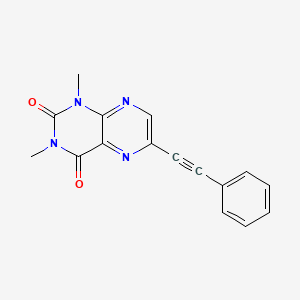
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)
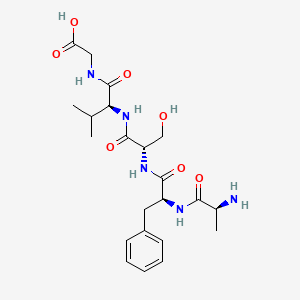
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
